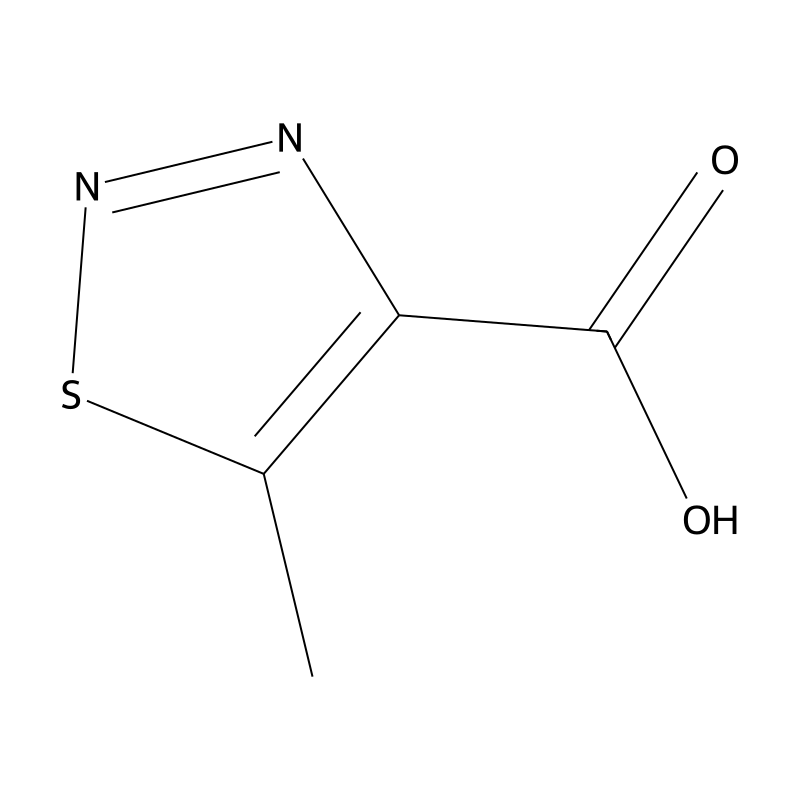

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis

-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of methyl isothiocyanate with cyanoacetic acid in the presence of a base catalyst PubChem.

Potential Applications

Research suggests that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid may have various potential applications, including:

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₄H₄N₂O₂S, and it features a carboxylic acid functional group at the fourth position of the thiadiazole ring. This compound is recognized for its potential utility in various agricultural applications, particularly as a pesticide and plant growth regulator .

The reactivity of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 5-methyl-1,2,3-thiadiazole.

- Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its solubility and application in formulations .

- Nucleophilic Substitution: The nitrogen atoms in the thiadiazole ring can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives that may exhibit enhanced biological activity.

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid has demonstrated significant biological activity:

- Antimicrobial Properties: It exhibits bactericidal and fungicidal effects, making it a candidate for agricultural use in controlling plant pathogens .

- Insecticidal Activity: Studies have shown that this compound can effectively reduce insect populations, particularly when used in combination with other agricultural agents .

- Plant Growth Regulation: It may act as a plant growth regulator, enhancing growth and resistance to stress factors like pests and diseases .

Several methods have been developed for synthesizing 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid:

- Cyclization Reactions: This involves the reaction of appropriate precursors containing both sulfur and nitrogen atoms under acidic or basic conditions to form the thiadiazole ring.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into a suitable precursor compound.

- Multistep Synthesis: Some methods involve multiple steps starting from simpler organic compounds that undergo various transformations to yield the final product .

The primary applications of 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid include:

- Agricultural Pesticides: Its efficacy against various pathogens makes it suitable for use as a pesticide in crop protection.

- Plant Growth Regulators: It can enhance plant growth and resilience against environmental stressors.

- Chemical Intermediates: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Research has indicated that 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid interacts synergistically with other agrochemicals. For example:

- When combined with certain insecticides or fungicides, it enhances their effectiveness against target pests and diseases.

- Its role as an adjuvant has been studied extensively; it improves the absorption and efficacy of active ingredients in pesticide formulations .

Several compounds share structural similarities with 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Similar thiadiazole structure | Different positioning of carboxylic group |

| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | Ester derivative | Enhanced solubility; used in different formulations |

| 5-Ethylthio-1,2,3-thiadiazole | Contains ethylthio group | Exhibits different biological activities |

These compounds differ primarily in their functional groups' positions or types, affecting their biological activity and applications. The unique positioning of the carboxylic acid group in 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid contributes significantly to its specific properties and uses compared to its analogs.